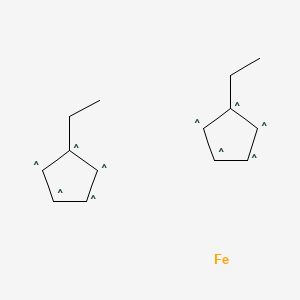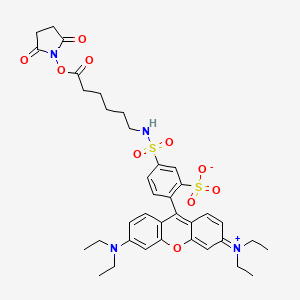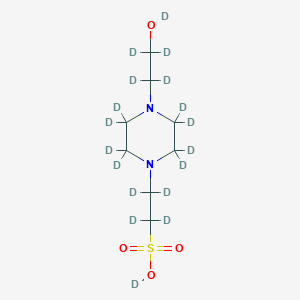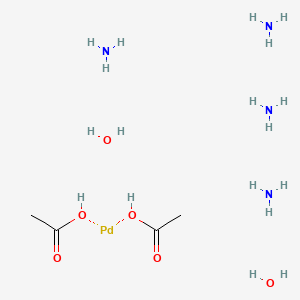
1,1-Diethylferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethylferrocene is an organometallic compound with the molecular formula Fe(C5H4C2H5)2. It is a derivative of ferrocene, where the hydrogen atoms at the 1,1’ positions of the cyclopentadienyl rings are replaced by ethyl groups. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diethylferrocene can be synthesized through the alkylation of ferrocene. One common method involves the reaction of ferrocene with ethyl chloride in the presence of a strong base such as sodium hydride. The reaction proceeds as follows:
Fe(C5H5)2+2C2H5Cl→Fe(C5H4C2H5)2+2HCl
The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The crude product is then purified using techniques such as distillation or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diethylferrocene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1,1’-diethylferrocenium salts.
Reduction: It can be reduced back to ferrocene under specific conditions.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and bromine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: 1,1’-Diethylferrocenium salts.
Reduction: Ferrocene.
Substitution: Various substituted ferrocenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Diethylferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: It is studied for its potential use in bioorganometallic chemistry, including drug delivery systems.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It is used in the manufacturing of materials such as polymers and as an additive in fuel to improve combustion efficiency.
Wirkmechanismus
The mechanism of action of 1,1-Diethylferrocene involves its ability to undergo redox reactions. The iron center in the compound can alternate between different oxidation states, facilitating electron transfer processes. This property is exploited in various catalytic applications where this compound acts as an electron mediator.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: The parent compound of 1,1-Diethylferrocene, with hydrogen atoms instead of ethyl groups.
1,1’-Dimethylferrocene: Similar structure but with methyl groups instead of ethyl groups.
1,1’-Diacetylferrocene: Contains acetyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to the presence of ethyl groups, which impart different steric and electronic properties compared to its analogs. This uniqueness makes it suitable for specific applications where other derivatives may not be as effective.
Eigenschaften
Molekularformel |
C14H18Fe |
|---|---|
Molekulargewicht |
242.14 g/mol |
InChI |
InChI=1S/2C7H9.Fe/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
InChI-Schlüssel |
GKKLDIHVIQZCPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)









